

Thymoquinone's Anticancer Efficacy: A Comparative Analysis Across Cell Lines

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Compound of Interest		
Compound Name:	Rosmaquinone	
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Thymoquinone (TQ), the principal bioactive constituent of Nigella sativa (black seed), has garnered significant attention within the scientific community for its potent anticancer properties. Extensive preclinical research has demonstrated its ability to inhibit proliferation, induce programmed cell death (apoptosis), and disrupt key signaling pathways in a wide array of cancer cell lines. This guide provides a comparative overview of the reproducibility of Thymoquinone's anticancer effects, presenting key quantitative data, detailed experimental protocols, and visualizations of the molecular pathways involved.

Comparative Efficacy of Thymoquinone: IC50 and Apoptosis Induction

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In the context of cancer research, it represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of Thymoquinone across various cancer cell lines as reported in multiple studies, highlighting the compound's broad-spectrum activity.

Table 1: IC50 Values of Thymoquinone in Various Cancer Cell Lines



Cancer Type	Cell Line	IC50 (μM)	Incubation Time (hours)	Citation
Breast Cancer	MCF-7	~10-20	Not Specified	[1]
Breast Cancer	MCF-7	25	Not Specified	[2]
Breast Cancer	MCF-7	37, 23, 27	24, 48, 72	[2]
Breast Cancer	SK-BR-3	0.1 (in SBE-β- CD complex)	Not Specified	[1]
Lung Cancer	H1650	26.59	48	[3]
Lung Cancer	A549	40	Not Specified	[3]
Lung Cancer	NSCLC	113.49	24	[3]
Colon Cancer	HCT-116	1.2 (in SBE-β- CD complex)	Not Specified	[1]
Colon Cancer	HCT 15	82.59	Not Specified	[3]
Colon Cancer	HT29	8	72	[4]
Prostate Cancer	PC3	55.83	Not Specified	[3]
Leukemia	HL60	3	72	[4]
Leukemia	CEMSS	5	72	[4]
Leukemia	Jurkat	Not Specified (effective at 0-30 μΜ)	24, 48, 72	[5]
Ovarian Cancer	Caov-3	6.0±0.03 μg/mL	Not Specified	[6]

Table 2: Apoptosis Induction by Thymoquinone in Different Cancer Cell Lines



Cell Line	TQ Concentration (μΜ)	Incubation Time (hours)	Percentage of Apoptotic Cells	Citation
MCF-7	25 and 100	24	Significant increase in late apoptotic cells	[2]
HT29	400 μg/mL (TQRF)	24	6%	[4]
HT29	400 μg/mL (TQRF)	48	12%	[4]
CEMSS	350 μg/mL (TQRF)	24	58%	[4]
CEMSS	350 μg/mL (TQRF)	48	90%	[4]
HL60	250 μg/mL (TQRF)	24	88%	[4]
HL60	250 μg/mL (TQRF)	48	91%	[4]
Jurkat	Not Specified	Not Specified	Potent inducer of apoptosis	[5]
Caov-3	IC50 concentration	Not Specified	Significant induction of early apoptosis	[6]

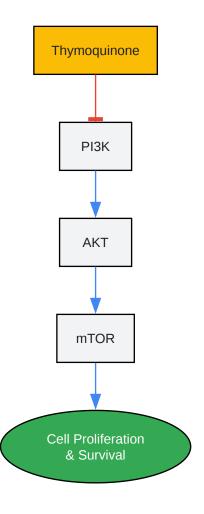
TQRF: Thymoquinone Rich Fraction

Key Signaling Pathways Modulated by Thymoquinone

Thymoquinone exerts its anticancer effects by modulating a complex network of intracellular signaling pathways that are often dysregulated in cancer. These pathways are crucial for cell



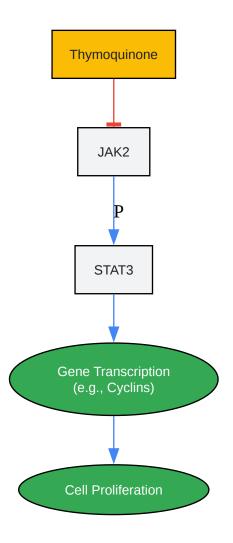
survival, proliferation, and metastasis. The diagrams below, generated using Graphviz, illustrate the inhibitory effects of Thymoquinone on several key oncogenic pathways.



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Figure 1: Thymoquinone's inhibition of the PI3K/AKT/mTOR pathway.

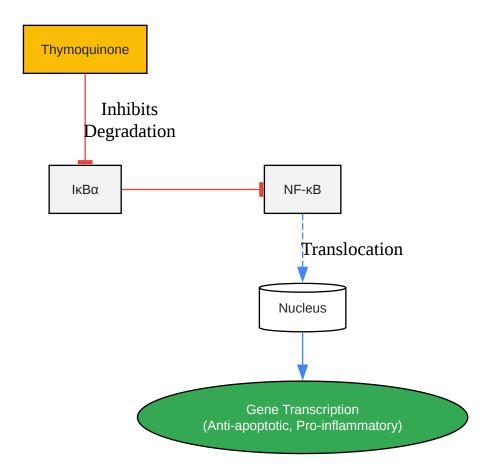




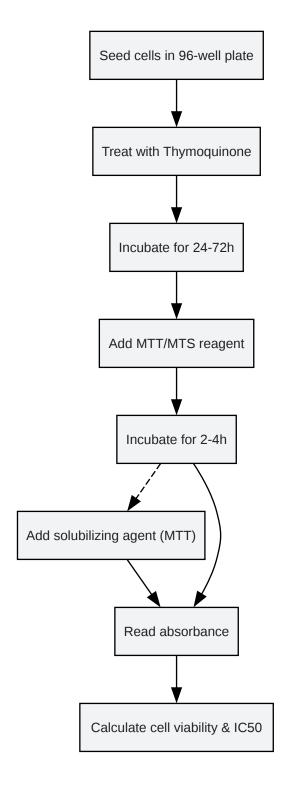
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Figure 2: Thymoquinone's interference with the JAK/STAT signaling cascade.









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